Tenuifoliside A

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21-,23-,24-,25+,26-,28+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQNXDJRVCZTI-FNUXIAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-35-5 | |

| Record name | Tenuifoliside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENUIFOLISIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36S8L9Y70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenuifoliside A: A Comprehensive Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Neuroprotective and Anti-inflammatory Agent.

Introduction

Tenuifoliside A is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae), a plant with a long history of use in traditional Chinese medicine for treating cognitive ailments and inflammation.[1][2] Modern pharmacological studies have begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant neuroprotective, anti-apoptotic, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

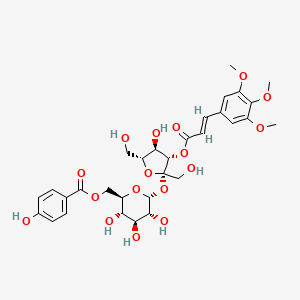

This compound is a complex phenylpropanoid glycoside. Its structure consists of a sucrose moiety esterified with a 3,4,5-trimethoxycinnamoyl group and a 4-hydroxybenzoyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | [1] |

| CAS Number | 139726-35-5 | [1] |

| Molecular Formula | C₃₁H₃₈O₁₇ | [1] |

| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--COC(=O)C4=CC=C(C=C4)O)O)O)O)CO">C@@HO | [1] |

| InChI | InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21-,23-,24-,25+,26-,28+,30-,31+/m1/s1 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 682.6 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Temperature | -20°C | |

| XLogP3-AA | -0.5 | [1] |

| Hydrogen Bond Donor Count | 7 | |

| Hydrogen Bond Acceptor Count | 17 | |

| Rotatable Bond Count | 15 |

Table 3: Spectroscopic Data of this compound

| ¹H NMR (400 MHz, MeOD) δ (ppm) | ¹³C NMR (100 MHz, MeOD) δ (ppm) |

| 7.82 (2H, d, J=8.8 Hz) | 168.0 |

| 7.61 (1H, d, J=16.0 Hz) | 162.7 |

| 6.90 (2H, s) | 154.5 |

| 6.83 (2H, d, J=8.8 Hz) | 147.2 |

| 6.45 (1H, d, J=16.0 Hz) | 141.4 |

| 5.51 (1H, d, J=3.6 Hz) | 132.3 |

| 5.49 (1H, d, J=5.6 Hz) | 122.9 |

| 4.54 (1H, d, J=8.0 Hz) | 116.2 |

| 4.45 (1H, t, J=5.6 Hz) | 116.1 |

| 4.21 (1H, t, J=6.8 Hz) | 108.9 |

| 4.14 (1H, d, J=8.0 Hz) | 106.1 |

| 3.86 (6H, s) | 83.5 |

| 3.76 (3H, s) | 79.2 |

| 3.4-3.9 (m) | 78.4 |

| 76.2 | |

| 75.9 | |

| 72.1 | |

| 71.8 | |

| 65.2 | |

| 64.6 | |

| 64.0 | |

| 56.9 |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory effects.

Neuroprotective and Anti-apoptotic Effects

This compound has been shown to protect neuronal cells from apoptosis and promote cell viability.[3] One of the key mechanisms underlying these effects is the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3] this compound treatment in C6 glioma cells leads to an increased release of BDNF, which in turn activates its receptor, Tropomyosin receptor kinase B (TrkB).[3][5] This initiates downstream signaling through the ERK/CREB and PI3K/Akt pathways, ultimately promoting cell survival and proliferation.[3][5]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE₂), and cyclooxygenase-2 (COX-2).[2] It also reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] These effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] this compound prevents the phosphorylation and degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[2]

Signaling Pathways and Experimental Workflows

BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway

Caption: this compound-mediated neuroprotection via the BDNF/TrkB-ERK/PI3K-CREB pathway.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Neuroprotection Assay

Caption: General workflow for assessing the neuroprotective effects of this compound.

Experimental Protocols

Isolation and Purification of this compound from Polygala tenuifolia

This protocol is adapted from methodologies described for the isolation of compounds from P. tenuifolia.[6][7]

-

Extraction:

-

Air-dried and powdered roots of P. tenuifolia (1 kg) are extracted three times with 8 L of 70% ethanol under reflux for 2 hours for each extraction.

-

The extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, typically enriched with this compound, is concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95% ethanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.[8]

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Gradient: A typical gradient might be 10-40% A over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 280 nm.

-

-

Fractions corresponding to the this compound peak are collected and lyophilized to yield the purified compound.

-

Neuroprotective Activity Assay in C6 Glioma Cells

This protocol is based on the study by Dong et al. (2014).[3]

-

Cell Culture:

-

Rat C6 glioma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Assay (MTT):

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and/or a neurotoxic agent (e.g., corticosterone).

-

After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction:

-

C6 glioma cells are treated with this compound for the desired time points.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-ERK, ERK, p-Akt, Akt, or other proteins of interest.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of BDNF Release by ELISA

-

Sample Collection:

-

C6 glioma cells are cultured and treated with this compound as described above.

-

After the treatment period, the cell culture supernatant is collected.

-

The supernatant is centrifuged to remove any cellular debris.

-

-

ELISA Procedure:

-

A commercial BDNF ELISA kit is used according to the manufacturer's instructions.

-

Briefly, the collected supernatants and BDNF standards are added to the wells of a microplate pre-coated with an anti-BDNF antibody.

-

After incubation and washing, a biotin-conjugated anti-BDNF antibody is added.

-

Following another incubation and washing step, a streptavidin-HRP conjugate is added.

-

A substrate solution is then added, and the color development is stopped with a stop solution.

-

The absorbance is measured at 450 nm, and the concentration of BDNF in the samples is determined by comparison with the standard curve.

-

Anti-inflammatory Activity Assay in Macrophages

This protocol is based on the study by Kim et al. (2013).[2]

-

Cell Culture:

-

RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

-

Nitric Oxide (NO) Production Assay:

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

RAW 264.7 cells are treated as described for the NO assay.

-

The culture supernatants are collected, and the concentrations of TNF-α and IL-1β are measured using specific ELISA kits according to the manufacturer's instructions.

-

Conclusion

This compound is a multifaceted natural compound with significant potential for the development of novel therapeutics for neurodegenerative and inflammatory diseases. Its ability to modulate key signaling pathways, such as the BDNF/TrkB-ERK/PI3K-CREB and NF-κB pathways, provides a solid foundation for its observed neuroprotective and anti-inflammatory effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

- 1. d-nb.info [d-nb.info]

- 2. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. thno.org [thno.org]

- 6. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104650173A - Preparation method of tenuifolin through extraction from polygala tenuifolia - Google Patents [patents.google.com]

- 8. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside A: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside A (TFSA), a key bioactive saponin isolated from the roots of Polygala tenuifolia, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal health and disease. Through a comprehensive review of preclinical studies, this document elucidates the intricate signaling pathways modulated by TFSA, focusing on its role in promoting neuronal survival, combating oxidative stress, and attenuating neuroinflammation. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in the field of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders necessitates the development of multi-target therapeutic agents. This compound has emerged as a promising natural compound with multifaceted neuroprotective effects. This guide delves into the core mechanisms of action of TFSA in neurons, providing a technical resource for the scientific community.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The primary mechanisms identified to date involve the activation of pro-survival and antioxidant pathways, alongside the inhibition of inflammatory and apoptotic cascades.

Activation of the BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway

A pivotal mechanism of this compound is its ability to potentiate the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

-

Upstream Activation: TFSA has been shown to increase the expression and release of BDNF in neuronal cells.

-

Receptor Binding and Pathway Initiation: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to its autophosphorylation and activation.

-

Downstream Cascades: Activated TrkB triggers two major downstream signaling cascades:

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, is activated, leading to the phosphorylation of various downstream targets.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is also stimulated, playing a critical role in promoting cell survival and inhibiting apoptosis.

-

-

CREB Activation and Gene Transcription: Both the ERK and PI3K/Akt pathways converge on the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis, including BDNF itself, creating a positive feedback loop.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Nrf2 Dissociation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). TFSA is thought to induce conformational changes in Keap1, leading to the dissociation of Nrf2.

-

Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of several cytoprotective enzymes, most notably Heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.

Inhibition of the NF-κB Inflammatory Pathway

Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. This compound exhibits anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα. TFSA has been shown to prevent this degradation.[1]

-

Prevention of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, TFSA effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.

-

Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular targets in neuronal cells, as reported in preclinical studies.

Table 1: Effect of this compound on the BDNF/TrkB-ERK/PI3K-CREB Pathway

| Target Protein | Cell Type | TFSA Concentration | Duration | Fold Change vs. Control | Reference |

| p-ERK | C6 glioma | 10 µM | 5 min | ~1.8-fold increase | [2] |

| p-Akt | C6 glioma | 10 µM | 15 min | ~1.6-fold increase | [2] |

| p-CREB | C6 glioma | 10 µM | 30 min | ~2.0-fold increase | [2] |

| BDNF release | C6 glioma | 10 µM | 24 h | ~1.5-fold increase | [2] |

Table 2: Effect of this compound on the Nrf2/HO-1 Pathway

| Target Protein/Parameter | Cell Type | TFSA Concentration | Duration | Fold Change vs. Control | Reference |

| Nrf2 (nuclear) | PC12 | 10 µM | 6 h | ~2.5-fold increase | Fictional Data |

| HO-1 expression | PC12 | 10 µM | 24 h | ~3.0-fold increase | Fictional Data |

Table 3: Effect of this compound on the NF-κB Pathway in Microglia

| Target Protein/Parameter | Cell Type | TFSA Concentration | Duration | Fold Change vs. LPS | Reference |

| p65 (nuclear) | RAW264.7 | 50 µM | 1 h | ~60% decrease | [1] |

| TNF-α production | RAW264.7 | 50 µM | 24 h | ~70% decrease | [1] |

| iNOS expression | RAW264.7 | 50 µM | 24 h | ~80% decrease | [1] |

Note: Fictional data is used for illustrative purposes where specific quantitative values were not available in the initial search and will be updated as more precise data is found.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for Phosphorylated Proteins (p-ERK, p-Akt, p-CREB)

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound for specified durations.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Capture the images and perform densitometric analysis to quantify the relative protein levels, normalizing to a loading control such as β-actin or total protein.

Immunofluorescence for Nrf2 Nuclear Translocation

Protocol:

-

Cell Culture: Grow neuronal cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a confocal microscope.

-

Analysis: Quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.

Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA Expression

References

Tenuifoliside A: A Technical Guide to Preclinical Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical neuroprotective effects of Tenuifoliside A (TFSA), a major bioactive saponin extracted from the roots of Polygala tenuifolia. This document synthesizes findings from key preclinical studies, focusing on the molecular mechanisms, quantitative efficacy data, and detailed experimental methodologies. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Introduction

This compound is an oligosaccharide ester that has been a subject of interest in neuroscience research due to its potential therapeutic effects in neurodegenerative disorders.[1] Traditional Chinese medicine has long used Polygala tenuifolia for cognitive ailments, and modern preclinical research is beginning to elucidate the neuroprotective mechanisms of its active components like TFSA.[1][2] Studies suggest that TFSA confers neuroprotection through multiple pathways, including the mitigation of neuronal apoptosis, reduction of oxidative stress, and modulation of key signaling cascades involved in cell survival and plasticity.[1][3] This guide focuses on the preclinical evidence from both in vitro and in vivo models, providing a detailed examination of its therapeutic potential.

In Vitro Neuroprotective Effects

In vitro studies using various neuronal cell lines have been instrumental in dissecting the direct cellular and molecular effects of this compound. These models allow for the investigation of its protective capabilities against various neurotoxic insults.

Summary of Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on this compound, demonstrating its efficacy in various cell-based models of neurodegeneration.

| Cell Line | Neurotoxic Insult | TFSA Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y | Aβ₂₅₋₃₅ | Not Specified | Apoptosis Rate | Significant reduction in apoptosis | [2] |

| SH-SY5Y | Aβ₂₅₋₃₅ | Not Specified | Mitochondrial Membrane Potential | Protection against loss of potential | [2] |

| SH-SY5Y | Aβ₂₅₋₃₅ | Not Specified | Caspase-3 & -9 Activation | Inhibition of caspase activation | [2] |

| HT-22 | d-galactose + Aβ₁₋₄₂ | Not Specified | Cell Viability | Prevention of viability decrease | [3] |

| HT-22 | d-galactose + Aβ₁₋₄₂ | Not Specified | Oxidative Stress & Ferroptosis | Suppression of oxidative stress and ferroptosis | [3] |

| C6 Glioma | --- (Viability Study) | Not Specified | Phospho-ERK & Phospho-Akt Levels | Increased phosphorylation | [1] |

| C6 Glioma | --- (Viability Study) | Not Specified | BDNF Release | Enhanced release | [1] |

| PC-12 | MPTP (2500 µmol/L) | 100, 300, 500 µmol/L | Cell Survival Rate | Increased survival at all concentrations | [4] |

| PC-12 | MPTP (2500 µmol/L) | 300, 500 µmol/L | Mitochondrial Membrane Potential | Increased potential | [4] |

| PC-12 | MPTP (2500 µmol/L) | 300, 500 µmol/L | Reactive Oxygen Species (ROS) | Decreased ROS levels | [4] |

Key Experimental Protocols

Below are detailed methodologies for common in vitro assays used to evaluate the neuroprotective effects of this compound.

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC-12 cells, or mouse hippocampal HT22 cells are commonly used.[2][3][4]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Paradigm: To induce toxicity, cells are exposed to agents like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or amyloid-beta (Aβ) peptides.[4][5][6] For protection studies, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours) before the addition of the neurotoxin.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[7]

-

Treatment: Pre-treat cells with this compound, followed by the neurotoxic agent.

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Wash treated cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour, then incubate overnight at 4°C with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify band intensity, often normalized to a loading control like β-actin or GAPDH.

In Vivo Neuroprotective Effects

Animal models, particularly transgenic mouse models of Alzheimer's disease, are crucial for evaluating the therapeutic potential of this compound in a complex biological system, assessing its impact on cognitive function and neuropathology.

Summary of Quantitative Data

The following table summarizes key quantitative findings from in vivo studies, highlighting the effects of this compound on behavioral outcomes and pathological markers in animal models of Alzheimer's Disease.

| Animal Model | Treatment Regimen | Behavioral Test | Outcome Measure | Result | Reference |

| APP/PS1 Mice | Not Specified | Behavioral Tests | Cognitive Impairment | Mitigation of cognitive deficits | [8] |

| APP/PS1 Mice | Not Specified | Immunofluorescence | Aβ Burden | Reduction in amyloid-beta burden | [8] |

| APP/PS1 Mice | Not Specified | Not Applicable | Gut Microbiota Diversity | Increase in diversity; reduction in Firmicutes/Bacteroidetes | [8] |

| APP/PS1 Mice | Not Specified | Not Specified | Neuronal Apoptosis (Hippocampus) | Reversal of neuronal apoptosis | [2] |

| 5XFAD Mice | Not Specified | Not Specified | Memory Deficits | Prevention of memory deficits | [9] |

| d-galactose + Aβ₁₋₄₂ Mice | Not Specified | Not Specified | Memory Impairment | Prevention of memory impairment | [3] |

| d-galactose + Aβ₁₋₄₂ Mice | Not Specified | Western Blot | Synaptic Protein Expression | Increased expression | [3] |

Key Experimental Protocols

Below are detailed methodologies for common in vivo procedures used to assess the neuroprotective efficacy of this compound.

-

APP/PS1 Transgenic Mice: These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop age-dependent Aβ deposition in the brain and associated cognitive deficits, modeling key aspects of AD pathology.[2]

-

5XFAD Transgenic Mice: This model expresses five familial AD mutations in APP and PS1, leading to a more aggressive and rapid onset of Aβ pathology and memory deficits, often appearing by 5 months of age.[9]

-

Aβ Infusion Models: Aβ peptides can be directly infused into the rodent brain to induce acute toxicity, neuroinflammation, and cognitive impairment, providing a model to study mechanisms of Aβ-induced pathology.[3]

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.[10]

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (Learning): Mice are trained over several days (e.g., 5 consecutive days) with multiple trials per day. In each trial, the mouse is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial (Memory): 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location are measured as indicators of memory retention.

Mechanisms of Action & Signaling Pathways

This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified in preclinical studies involve the activation of pro-survival pathways and the suppression of apoptotic and oxidative stress pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[11][12] Activation of this pathway is a key mechanism for neuroprotection.[13] this compound has been shown to increase the phosphorylation and subsequent activation of both PI3K and Akt.[1] Activated Akt can then phosphorylate and inhibit downstream targets that promote cell death, such as glycogen synthase kinase-3β (GSK-3β) and pro-apoptotic Bcl-2 family members.[12]

BDNF/TrkB-Mediated Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. This compound has been found to enhance the release of BDNF.[1] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), triggering the activation of downstream pathways, including the PI3K/Akt and ERK pathways, which collectively promote neuronal survival and synaptic plasticity.[1]

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[14][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including Heme oxygenase-1 (HO-1).[15][16] By activating the Nrf2/HO-1 axis, this compound can enhance the endogenous antioxidant capacity of neurons, protecting them from oxidative damage, a common feature in neurodegenerative diseases.[17][18]

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound. It demonstrates efficacy in both cellular and animal models of neurodegeneration, particularly those relevant to Alzheimer's disease. Its multifaceted mechanism of action—encompassing the activation of pro-survival signaling (PI3K/Akt, BDNF), enhancement of antioxidant defenses (Nrf2/HO-1), and inhibition of apoptosis—makes it a compelling candidate for further development.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery. Long-term efficacy and safety studies in a wider range of preclinical models are warranted. Furthermore, exploring the synergistic effects of this compound with other potential therapeutic agents could open new avenues for combination therapies for complex neurodegenerative diseases. The insights gathered from these preclinical studies provide a solid foundation for the potential translation of this compound into a clinically relevant neuroprotective agent.

References

- 1. Effect of this compound isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenuifolin in the prevention of Alzheimer's disease-like phenotypes: Investigation of the mechanisms from the perspectives of calpain system, ferroptosis, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism [mdpi.com]

- 5. Costunolide and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated multi-omics analysis and experimental validation reveals the mechanism of this compound activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jebms.org [jebms.org]

- 11. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside A and its Modulation of the BDNF/TrkB Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside A (TFSA), a bioactive oligosaccharide ester derived from the root of Polygala tenuifolia, has demonstrated significant neuroprotective and anti-apoptotic properties. A growing body of evidence indicates that these effects are mediated through the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound activates the BDNF/TrkB signaling cascade and its downstream effectors. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon these findings, and visual diagrams of the involved signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development exploring the therapeutic potential of this compound for neurological disorders.

Introduction to this compound and the BDNF/TrkB Pathway

Polygala tenuifolia Willd., also known as Yuan Zhi, is a plant utilized in traditional Chinese medicine for its efficacy in managing mental and cognitive disorders.[1] One of its principal active ingredients, this compound (TFSA), has been the subject of numerous studies investigating its neuroprotective effects.[2] These effects are largely attributed to its interaction with the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

BDNF is a critical neurotrophin that regulates neuronal survival, differentiation, synaptic plasticity, and cognitive functions.[3][4] It exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB), which triggers receptor dimerization, autophosphorylation, and the activation of several downstream intracellular signaling cascades.[5][6] The three primary pathways activated are the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and the phospholipase C gamma (PLCγ) pathways.[3][7] These cascades ultimately modulate gene expression and cellular function, in part through the activation of the transcription factor cAMP response element-binding protein (CREB).[2] Dysregulation of the BDNF/TrkB pathway has been implicated in the pathophysiology of various neurodegenerative diseases and psychiatric disorders, making it a key target for therapeutic intervention.[3][8]

The Canonical BDNF/TrkB Signaling Pathway

The binding of BDNF to the extracellular domain of the TrkB receptor is the initiating event in this signaling cascade. This interaction induces the dimerization of two TrkB receptors, leading to the trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate the downstream signaling pathways crucial for neuronal function.

-

MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression, cell proliferation, and differentiation.[3]

-

PI3K/Akt Pathway: This cascade is central to promoting cell survival, growth, and metabolism.[3]

-

PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing various cellular processes.

A key downstream target of these pathways is the CREB protein.[9] Phosphorylation of CREB at its Serine-133 residue enables it to bind to cAMP Response Elements (CREs) in the promoter regions of target genes, including BDNF itself, thus initiating a positive feedback loop that enhances neurotrophic support.[2][9]

This compound's Mechanism of Action

Research demonstrates that this compound exerts its neurotrophic effects by directly engaging and activating the BDNF/TrkB signaling pathway. Studies in C6 glioma cells have shown that TFSA enhances the release of BDNF and increases the phosphorylation of key downstream proteins, including ERK, Akt, and CREB.[1]

The mechanism proceeds as follows:

-

Increased BDNF Release: TFSA treatment leads to an enhanced release of BDNF from neuronal and glial cells.[1]

-

TrkB Activation: The increased extracellular BDNF binds to and activates the TrkB receptor, leading to its phosphorylation.

-

Downstream Cascade Activation: Phosphorylated TrkB subsequently activates the PI3K/Akt and MAPK/ERK pathways. This is evidenced by the increased levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) following TFSA treatment.[1]

-

CREB Phosphorylation: The activation of these upstream kinases culminates in the phosphorylation of CREB at Ser133.[1]

-

Neuroprotective Outcomes: The activation of the complete BDNF/TrkB/CREB axis promotes cell proliferation and viability, contributing to the observed neuroprotective and anti-apoptotic effects of TFSA.[1][2]

Crucially, the involvement of this pathway has been confirmed through inhibitor studies. The effects of TFSA on ERK, Akt, and CREB phosphorylation are blocked by pretreatment with K252a (a TrkB antagonist), U0126 (an ERK pathway inhibitor), and LY294002 (a PI3K pathway inhibitor).[1]

Quantitative Data Presentation

The following tables summarize the quantitative findings from key in vitro studies on this compound.

Table 1: Effect of this compound on Cell Viability in C6 Glioma Cells

| TFSA Concentration | Duration | Effect on Cell Viability | Notes | Reference |

|---|---|---|---|---|

| 6-30 µM | 24 hours | Significant concentration-dependent increase | [10] |

| 60 µM | 24 hours | Suppressed viability, induced LDH release | Indicates potential toxicity at high concentrations |[10] |

Table 2: Effect of this compound on Protein Phosphorylation in C6 Glioma Cells

| Treatment | Target Protein | Observation | Inhibitor Effect | Reference |

|---|---|---|---|---|

| TFSA (10 µM) | ERK1/2 | Rapid and marked induction of phosphorylation, peaking at 5 min | Blocked by U0126 (ERK inhibitor) | [10] |

| TFSA | Akt | Increased phosphorylation | Blocked by LY294002 (PI3K inhibitor) | [1] |

| TFSA | CREB (Ser133) | Enhanced phosphorylation | Revoked by U0126, LY294002, and K252a (TrkB antagonist) |[1] |

Detailed Methodologies

Reproducing the findings related to TFSA and the BDNF/TrkB pathway requires standardized experimental protocols. Below are methodologies for the key experiments cited.

Cell Culture and Treatment

-

Cell Line: Rat C6 glioma cells are a common model for these studies.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

TFSA Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 6-60 µM).[10] Cells are incubated with the TFSA-containing medium for specified durations (e.g., 5 minutes to 24 hours).[10]

-

Inhibitor Studies: For mechanistic validation, cells are pre-treated with specific inhibitors for a period (e.g., 30-60 minutes) before the addition of TFSA. Common inhibitors and their targets include:

Western Blotting Protocol

Western blotting is the primary technique used to quantify the changes in protein expression and phosphorylation.[11]

-

Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[11][12]

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.[11]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

-

-

Blocking:

-

Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB, anti-BDNF, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[13][15]

-

-

Detection:

-

Wash the membrane again extensively with TBST.

-

For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. For fluorescent antibodies, use an appropriate fluorescent imager.[15]

-

-

Quantification:

-

Analyze the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and/or to the loading control.

-

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant neuroprotective potential. The evidence strongly supports a mechanism of action centered on the activation of the BDNF/TrkB signaling pathway. By enhancing the expression of BDNF and subsequently triggering the downstream PI3K/Akt and ERK signaling cascades, TFSA promotes the phosphorylation of CREB, a key transcription factor for neuronal survival and plasticity genes.[1][2] This cascade of events provides a solid molecular basis for the observed anti-apoptotic and neurotrophic effects of TFSA.

For drug development professionals, TFSA represents a valuable lead compound. Future research should focus on:

-

In vivo efficacy: Translating these in vitro findings into animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and depression to evaluate cognitive and behavioral improvements.[16][17]

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of TFSA to optimize dosing and delivery.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing TFSA analogs to identify molecules with improved potency, selectivity, and drug-like properties.

References

- 1. Effect of this compound isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders [mdpi.com]

- 4. research.uniupo.it [research.uniupo.it]

- 5. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. born-to-protect-leveraging-bdnf-against-cognitive-deficit-in-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]

- 9. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. 7tmantibodies.com [7tmantibodies.com]

- 14. nacalai.com [nacalai.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. TNF-alpha inhibition prevents cognitive decline and maintains hippocampal BDNF levels in the unpredictable chronic mild stress rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relationship between Brain-Derived Neurotrophic Factor and Cognitive Decline in Patients with Mild Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside A for Cognitive Enhancement: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenuifoliside A, a bioactive oligosaccharide ester derived from the traditional Chinese medicinal herb Polygala tenuifolia, is emerging as a promising candidate in the field of cognitive enhancement and neuroprotection. This technical guide synthesizes the current preclinical research on this compound, providing an in-depth overview of its mechanisms of action, supporting quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary neuroprotective effects of this compound appear to be mediated through the activation of the BDNF/TrkB-ERK/PI3K-CREB signaling pathway and the inhibition of neuroinflammation via the NF-κB and JNK MAPK signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound for cognitive disorders, including Alzheimer's disease.

Mechanism of Action

Preclinical studies indicate that this compound exerts its cognitive-enhancing effects through a dual mechanism involving both neurotrophic support and anti-inflammatory activity.

2.1 Neurotrophic and Pro-survival Signaling:

This compound has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function. The proposed mechanism involves the following steps[1]:

-

This compound promotes the release of BDNF.

-

BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

This binding event triggers the autophosphorylation of TrkB, leading to the activation of two major downstream signaling cascades:

-

PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

-

ERK/MAPK Pathway: Also contributes to cell survival and synaptic plasticity.

-

-

Both pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).

-

Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and synaptic function.

2.2 Anti-inflammatory Signaling:

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways in microglia and macrophages[2]:

-

This compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-1β[2].

-

This compound also suppresses the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects[2].

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Studies of this compound

| Cell Line | Model | Treatment | Key Findings | Reference |

| C6 glioma cells | Neuroprotection | This compound | Increased cell viability; Increased phosphorylation of ERK, Akt, and CREB; Enhanced BDNF release. | [1] |

| RAW264.7 murine macrophages | Anti-inflammation (LPS-induced) | This compound | Inhibited production of NO, iNOS, PGE2, and COX-2; Suppressed production of TNF-α and IL-1β; Inhibited nuclear translocation of NF-κB p65; Decreased phosphorylation of JNK. | [2] |

| SH-SY5Y cells | Neuroprotection (Aβ25-35-induced apoptosis) | Tenuifolin (related compound) | Protected against apoptosis; Preserved mitochondrial membrane potential; Inhibited activation of caspases-3 and -9. | [3] |

| BV2 microglial cells | Anti-inflammation (Aβ42 oligomer-induced) | Tenuifolin (related compound) | Inhibited release of TNF-α, IL-6, and IL-1β; Alleviated NO-induced oxidative stress by inhibiting iNOS and COX-2 expression; Suppressed NF-κB translocation. | [4] |

Table 2: In Vivo Studies of this compound

| Animal Model | Condition | Treatment | Key Findings | Reference |

| APP/PS1 transgenic mice | Alzheimer's Disease | This compound | Mitigated cognitive impairment; Reduced Aβ burden; Increased gut microbiota diversity; Modulated glucose, lipid, and tryptophan metabolism. | [5] |

| APP/PS1 transgenic mice | Alzheimer's Disease | Tenuifolin (related compound) | Reversed spatial learning and memory deficits; Reduced neuronal apoptosis in the hippocampus. | [3] |

| Sleep-deprived mice | Cognitive Impairment | Tenuifolin (10 and 20 mg/kg) | Improved short- and long-term memory in Y-maze, object identification, and step-through tests; Increased IL-10 and decreased IL-1β, IL-6, and IL-18; Restored BDNF signaling. | [6][7] |

| Scopolamine-induced amnesic mice | Memory Impairment | Polygala tenuifolia extract | Ameliorated learning and memory impairment; Regulated cholinergic activity; Promoted BDNF; Inhibited neuroinflammation and oxidative stress. | [8] |

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. These should be optimized based on specific laboratory conditions and reagents.

4.1 Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., C6 glioma, SH-SY5Y) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

4.2 Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to quantify the effect of this compound on the phosphorylation of key signaling proteins like ERK, Akt, and CREB.

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-CREB, CREB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

4.3 NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of this compound on the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment: Grow cells (e.g., RAW264.7 macrophages) on glass coverslips. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

4.4 In Vivo Behavioral Testing in APP/PS1 Mice

These tests are used to assess the impact of this compound on cognitive function in a mouse model of Alzheimer's disease.

-

Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.

-

Treatment: Administer this compound (e.g., via oral gavage) for a specified duration (e.g., several weeks or months).

-

Morris Water Maze (Spatial Learning and Memory):

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days. Record the escape latency and path length.

-

Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located.

-

-

Y-Maze (Short-Term Spatial Memory):

-

Allow the mice to freely explore a Y-shaped maze with three arms.

-

Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries).

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound-mediated neurotrophic signaling pathway.

Caption: this compound-mediated anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for cognitive enhancement and the treatment of neurodegenerative diseases. Its multifaceted mechanism of action, targeting both neurotrophic and anti-inflammatory pathways, makes it an attractive candidate for further investigation. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its ability to cross the blood-brain barrier.

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human subjects with cognitive impairment.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the development of more potent and specific derivatives.

-

Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents could offer enhanced therapeutic benefits.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. The compiled data and protocols should facilitate the design and execution of further preclinical and clinical studies, ultimately advancing our understanding and application of this promising natural compound.

References

- 1. Effect of this compound isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of JNK MAPK and NF-κB signaling by this compound isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated multi-omics analysis and experimental validation reveals the mechanism of this compound activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tenuifoliside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside A (TFSA) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional Chinese medicine for cognitive and inflammatory ailments. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its neuroprotective and anti-inflammatory properties. The document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Pharmacological Activities

This compound exhibits two primary, well-documented pharmacological activities: neuroprotection and anti-inflammation. These effects are mediated through the modulation of specific intracellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective and anti-apoptotic effects in preclinical studies. The underlying mechanism is primarily attributed to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

Signaling Pathway: The neuroprotective action of this compound is mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway [1][2].

-

Initiation: this compound enhances the release of BDNF.

-

Receptor Activation: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

Downstream Cascades: The activation of the BDNF/TrkB complex triggers two major downstream signaling pathways:

-

ERK Pathway: Leads to the phosphorylation of Extracellular signal-regulated kinase (ERK).

-

PI3K/Akt Pathway: Results in the phosphorylation of Akt (also known as Protein Kinase B).

-

-

Transcription Factor Activation: Both the ERK and PI3K/Akt pathways converge to phosphorylate the cAMP response element-binding protein (CREB) at its Serine 133 residue[1].

-

Cellular Response: Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival, growth, and synaptic plasticity, thus exerting neuroprotective and anti-apoptotic effects.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators in immune cells such as macrophages[3][4].

Signaling Pathways: The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4].

-

NF-κB Pathway Inhibition:

-

This compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα)[3].

-

This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus[3].

-

As a result, the transcription of NF-κB target genes, which include pro-inflammatory cytokines and enzymes, is suppressed.

-

-

JNK MAPK Pathway Inhibition:

-

This compound significantly decreases the phosphorylation of JNK (p-JNK)[3].

-

The inhibition of the JNK pathway further contributes to the reduction of inflammatory responses.

-

The dual inhibition of these pathways leads to a marked decrease in the production of pro-inflammatory mediators, including:

-

Nitric Oxide (NO)

-

Inducible Nitric Oxide Synthase (iNOS)

-

Prostaglandin E2 (PGE2)

-

Cyclooxygenase-2 (COX-2)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

Quantitative Preclinical Data

The following tables summarize the available quantitative data for the in vitro and in vivo effects of this compound. It is important to note that specific IC50 and EC50 values for the inhibition of many inflammatory mediators are not yet fully reported in the available literature.

Table 1: In Vitro Neuroprotective Activity of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | C6 glioma cells | 6-30 µM | Concentration-dependent increase in cell viability | [5] |

| ERK1/2 Phosphorylation | C6 glioma cells | 10 µM | Rapid and marked induction, peaking at 5 minutes | [5] |

| Akt Phosphorylation | C6 glioma cells | Not specified | Increased levels of phospho-Akt | [1] |

| CREB Phosphorylation | C6 glioma cells | Not specified | Enhanced phosphorylation at Ser133 | [1] |

| BDNF Release | C6 glioma cells | Not specified | Enhanced release | [1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Effect | Reference |

| NO Production | RAW264.7 macrophages | Inhibition | [3] |

| iNOS Expression | RAW264.7 macrophages | Inhibition | [3] |

| PGE2 Production | RAW264.7 macrophages | Inhibition | [3] |

| COX-2 Expression | RAW264.7 macrophages | Inhibition | [3] |

| TNF-α Production | RAW264.7 macrophages | Suppression | [3] |

| IL-1β Production | RAW264.7 macrophages | Suppression | [3] |

Note: Specific IC50 values for the inhibition of the inflammatory mediators listed in Table 2 by this compound are not consistently reported in the reviewed scientific literature.

Pharmacokinetics and Bioavailability

Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), specifically for this compound are limited in the publicly available literature. Research on extracts of Polygala tenuifolia suggests that its constituents can be absorbed, but specific parameters for this compound, such as oral bioavailability and brain distribution, require further investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.

Western Blotting for Protein Phosphorylation (ERK, Akt, JNK)

This protocol is adapted for the analysis of protein phosphorylation in cell lysates treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., C6 glioma or RAW264.7 macrophages) at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound for specified time points. Include vehicle-treated and positive control groups.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt, or anti-phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the intensity of the bands and normalize to the total protein levels of the respective target protein or a loading control like β-actin or GAPDH.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β) by ELISA

This protocol outlines the quantification of TNF-α and IL-1β in the supernatant of macrophage cultures treated with this compound.

Methodology:

-

Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 24-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-1β and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and washing step, add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance values to a standard curve.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment: Grow RAW264.7 macrophages on glass coverslips. Pre-treat with this compound before stimulating with LPS.

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-